molecular formula C15H13ClN2O3S B3006738 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-60-8

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B3006738
CAS No.: 921539-60-8
M. Wt: 336.79
InChI Key: LZMHGZDPPISLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and products .

Scientific Research Applications

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as antibacterial or anti-inflammatory actions.

Comparison with Similar Compounds

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other indole derivatives and sulfonamides:

The uniqueness of this compound lies in its combined indole and sulfonamide functionalities, which provide a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHGZDPPISLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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